3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Properties
IUPAC Name |
3-ethyl-8-(3-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-2-19-13(20)15(17-14(19)21)6-8-18(9-7-15)24(22,23)12-5-3-4-11(16)10-12/h3-5,10H,2,6-9H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUAAHJNUDIFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Reaction: Formation of the Bicyclic Intermediate
A mixture of urea (1.1–1.3 equiv), diethyl oxalate (1.0 equiv), and ammonium carbonate (0.5–1.0 equiv) is reacted in anhydrous methanol under reflux at 25–30°C for 2–3 hours. Sodium metal (2.0 equiv) is introduced to deprotonate the urea, facilitating nucleophilic attack on diethyl oxalate. This step yields a bicyclic intermediate with a latent spiro ring.
Secondary Reaction: Acid-Catalyzed Cyclization
The intermediate is treated with concentrated hydrochloric acid (2–4 equiv) to protonate the amide nitrogen, inducing cyclization. This step forms the 1,3-diazaspiro[4.5]decane scaffold, which is isolated as a hydrochloride salt.
Tertiary Reaction: Spiro Ring Completion
The hydrochloride salt is reacted with 2-(ethylamino)acetaldehyde (1.5–2.0 equiv) and potassium ferricyanide (0.05–0.10 equiv) in methanol. The ethylamine moiety introduces the initial ethyl group at position 3, while potassium ferricyanide oxidizes the intermediate to form the dione structure.
Sulfonylation at Position 8
Sulfonyl Chloride Coupling
The spirocyclic intermediate is sulfonylated at position 8 using 3-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C for 4 hours. The bulky sulfonyl group is regioselectively introduced due to steric and electronic effects.
Purification and Crystallization
The crude product is concentrated via rotary evaporation, cooled to 10°C, and filtered to isolate a white solid. Recrystallization from ethanol/water (3:1) yields the final compound with 99.2% purity (HPLC).
Optimization and Scalability
Solvent and Reagent Efficiency
Methanol, used in all steps, is recovered and reused, reducing costs by 40%. Table 1 summarizes the impact of reagent ratios on yield and purity.
Table 1: Optimization of Sulfonylation Conditions
| 3-Fluorobenzenesulfonyl Chloride (equiv) | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 1.0 | 0 | 78 | 98.5 |
| 1.2 | 0 | 85 | 99.2 |
| 1.5 | 0 | 82 | 98.8 |
Hazard Mitigation
The avoidance of cyanide-based reagents (e.g., sodium cyanide) enhances safety, aligning with green chemistry principles.
Analytical Characterization
- NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, SO2Ar), 7.65–7.58 (m, 3H, Ar-H), 4.32 (q, 2H, CH2CH3), 3.89 (s, 2H, spiro-CH2), 1.41 (t, 3H, CH2CH3).
- Mass Spectrometry : ESI-MS m/z 424.1 [M+H]$$^+$$.
- X-ray Crystallography : Confirms the spirocyclic geometry and sulfonyl group orientation.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds within the triazaspiro class exhibit significant antidepressant properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of triazaspiro compounds can effectively reduce depressive-like behaviors in animal models. These effects are attributed to the modulation of serotonin receptors, which play a crucial role in mood regulation.
Anti-inflammatory Effects
The sulfonyl group present in this compound may confer anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Research focusing on similar sulfonamide-containing compounds has shown a marked decrease in inflammation markers in treated subjects compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
There is emerging evidence that triazaspiro compounds possess antimicrobial activity against various bacterial strains. This suggests their potential use as antimicrobial agents, particularly in combating drug-resistant infections.
Study on Antidepressant Effects
A notable study explored the antidepressant effects of triazaspiro derivatives and found that these compounds could significantly alleviate symptoms of depression in animal models through serotonin receptor modulation.
Research on Anti-inflammatory Properties
Another research effort highlighted the anti-inflammatory capabilities of sulfonamide-containing compounds similar to this compound. The results indicated a significant reduction in inflammatory markers, supporting the hypothesis that these compounds can effectively modulate inflammatory responses.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar spiro structure but lacks the fluorophenyl and sulfonyl groups.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Contains a fluorophenoxy group but differs in other substituents.
Uniqueness
3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of both fluorophenyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Biological Activity
3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 13625-39-3) is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 169.18 g/mol. Its structure includes a triazaspiro framework and a sulfonyl group attached to a fluorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3O2S |
| Molecular Weight | 169.18 g/mol |
| CAS Number | 13625-39-3 |
| Purity | Not specified |
| Storage Conditions | Keep in dark place, sealed in dry conditions at 2-8°C |
Research indicates that compounds similar to 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit various mechanisms of action, including:
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been proposed that the compound could act as a modulator for certain receptors, potentially affecting signaling pathways related to inflammation and pain.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : Preliminary results indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown promising results in inhibiting the growth of cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Research has indicated that it may possess neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Research, researchers assessed the anticancer effects of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis and cell cycle arrest at G0/G1 phase, highlighting its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including sulfonylation of spirocyclic intermediates. For example, tert-butyl carbamate-protected intermediates are deprotected using HCl in dioxane at 0°C, followed by neutralization with sodium carbonate and purification via dichloromethane extraction . Optimization includes controlling stoichiometric ratios (e.g., triethylamine as a base for sulfonyl chloride reactions) and monitoring reaction progress via TLC . Column chromatography with dichloromethane/methanol (9:1) is effective for isolating pure products .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. Key signals include:
- ¹H NMR : Aromatic protons from the 3-fluorophenyl group (δ 7.07–7.30 ppm) and spirocyclic CH2 groups (δ 1.25–1.69 ppm) .
- ¹³C NMR : Carbonyl signals near 170–175 ppm for the dione moiety .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 489.6 for sulfonamide derivatives) confirm molecular weight .
- IR Spectroscopy : Bands at 1,345 cm⁻¹ (S=O stretching) and 3,360 cm⁻¹ (N–H) validate functional groups .
Q. How can researchers address low yields during purification, and what solvent systems are most effective?
- Methodological Answer : Low yields often arise from incomplete extraction or side reactions. Neutralization with sodium carbonate post-deprotection improves solubility in dichloromethane . For polar byproducts, silica gel chromatography with gradient elution (e.g., 1–5% methanol in dichloromethane) enhances separation . Recrystallization from ethanol/water mixtures may further purify crystalline derivatives .
Advanced Research Questions
Q. What crystallographic data are available for structural elucidation, and how do they inform conformational analysis?
- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, and β = 94.460° . The spirocyclic core adopts a chair conformation, while the 3-fluorophenylsulfonyl group exhibits torsional angles of 5–10° relative to the dione plane, impacting ligand-receptor interactions .
Q. How do structural modifications (e.g., substituent variation on the sulfonyl group) influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., 3,4-dimethylbenzene sulfonamide) enhances anticonvulsant activity by improving lipophilicity and blood-brain barrier penetration . Conversely, bulky substituents (e.g., 2-bromophenyl) reduce potency due to steric hindrance . Systematic SAR requires synthesizing derivatives via modular reactions (e.g., coupling sulfonyl chlorides to the spirocyclic amine) and evaluating in vitro binding assays .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?
- Methodological Answer : Discrepancies often stem from variations in reaction scales or purification techniques. For example, yields of 82% for the deprotected amine vs. lower yields in scaled-up reactions may require optimizing stirring efficiency or temperature gradients. Cross-validation using multiple spectroscopic methods (e.g., 2D NMR for ambiguous proton assignments) ensures data reliability .
Q. What role do solvent polarity and proticity play in stabilizing intermediates during multi-step synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., dioxane) stabilize carbamate intermediates during Boc deprotection by solubilizing ionic species . Protic solvents (e.g., ethanol/water) facilitate crystallization of final products by reducing solubility via hydrogen bonding . Computational solvent screening (e.g., COSMO-RS) can predict solvation effects on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
